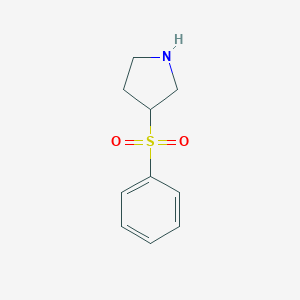

3-(Phenylsulfonyl)pyrrolidine

概要

説明

3-(Phenylsulfonyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a phenylsulfonyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the pyrrolidine nitrogen.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions: 3-(Phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Phenylthiol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

科学的研究の応用

Antimicrobial Activity

One of the primary applications of 3-(phenylsulfonyl)pyrrolidine derivatives is their antimicrobial activity. Research indicates that compounds incorporating this scaffold demonstrate effectiveness against a range of bacterial strains, including multidrug-resistant pathogens.

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values for this compound derivatives against Staphylococcus aureus and Enterococcus faecium at 4 μg/ml and 8 μg/ml, respectively. In contrast, higher MIC values were observed for Gram-negative bacteria, with Klebsiella pneumoniae showing an MIC of 64 μg/ml .

- Combination Therapy : The efficacy of this compound is enhanced when used in combination with efflux pump inhibitors. For instance, co-treatment with phenylalanine arginyl β-naphthylamide (PAβN) significantly reduced MICs against Gram-negative strains by over fourfold, highlighting the potential for combination therapies in overcoming resistance mechanisms .

Anticancer Properties

This compound derivatives have also shown promise in anticancer applications. A series of novel pyrrolidine compounds were synthesized and evaluated for their anticancer activities.

- In Vitro Studies : Compounds derived from this compound exhibited selective activity against various cancer cell lines. For example, certain derivatives demonstrated GI50 values ranging from 13.6 to 14.9 µM against leukemia, colon cancer, and melanoma subpanels .

- Structure-Activity Relationships (SAR) : The relationship between chemical structure and biological activity has been extensively studied. Variations in substituents on the pyrrolidine ring influence the potency and selectivity of these compounds against cancer cells .

Mechanistic Insights

Understanding the mechanisms behind the biological activities of this compound is crucial for its development as a therapeutic agent.

- Target Selectivity : The pyrrolidine ring's unique structural features allow for specific interactions with biological targets. For instance, studies have indicated that certain derivatives act as inverse agonists on nuclear hormone receptors involved in autoimmune diseases, showcasing their potential in treating complex conditions .

- Binding Affinity : Molecular docking studies have elucidated binding interactions between this compound derivatives and target proteins, providing insights into their pharmacological profiles. For example, one study highlighted the binding of a derivative to the FabH receptor, indicating its potential as an antibacterial agent .

Case Studies

Several case studies illustrate the effectiveness of this compound in real-world applications:

- Antibacterial Screening : A study utilized a whole-animal drug-screening methodology to evaluate the antibacterial properties of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (a related compound). This research identified promising candidates for further development against resistant bacterial strains .

- Anticancer Evaluation : A series of pyrrolidine derivatives were synthesized and tested for anticancer activity at the U.S. National Cancer Institute. The results indicated that specific structural modifications could enhance selectivity and efficacy against various cancer types .

作用機序

The mechanism of action of 3-(Phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets.

類似化合物との比較

3-(Phenylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of pyrrolidine.

3-(Phenylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

3-(Phenylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of pyrrolidine.

Uniqueness: 3-(Phenylsulfonyl)pyrrolidine is unique due to its specific ring structure, which imparts distinct physicochemical properties and biological activities. The presence of the pyrrolidine ring enhances the compound’s three-dimensional conformation, making it a valuable scaffold in drug design and synthesis.

生物活性

3-(Phenylsulfonyl)pyrrolidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a phenylsulfonyl group. Its molecular formula is CHNOS, with a molecular weight of approximately 211.28 g/mol. The presence of the sulfonyl moiety enhances its reactivity and ability to interact with various biological targets, making it a valuable compound for research in drug development and enzyme inhibition .

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor . The sulfonyl group allows for strong interactions with protein targets, which can modulate their activity. This compound has shown potential as a selective inverse agonist for nuclear receptors involved in metabolic regulation and inflammation .

Target Interactions

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and inflammation .

- Receptor Binding : The compound has been noted for its binding affinity to multiple receptors, influencing biochemical pathways associated with cancer, inflammation, and metabolic disorders .

Biological Activities

The compound exhibits a wide range of biological activities:

- Anti-inflammatory : Related compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in treating autoimmune diseases .

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer) .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Inhibition of MMP-2 : A study compared the inhibitory effects of various sulfonamide derivatives on MMP-2. Compounds exhibited varying degrees of inhibition, with some showing significant activity (IC50 values ranging from 173.58 µM to over 1000 µM) against SKOV3 cells .

- Binding Affinity Studies : Research has highlighted the binding interactions between pyrrolidine derivatives and nuclear receptors, elucidating the structural features that enhance their efficacy as inhibitors .

特性

IUPAC Name |

3-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906616 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-04-4 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic route is described in the research for creating 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines?

A: The research focuses on a specific synthetic pathway to obtain 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines. This method utilizes a 5-endo-trig cyclization reaction. [, ] This specific type of cyclization reaction is highlighted as a key step in the synthesis process. Further details regarding the reaction conditions and specific reagents used can be found within the cited research papers. [, ]

Q2: Why is the synthesis of 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines of interest to researchers?

A: While the provided abstracts don't delve into specific applications, the synthesis of substituted pyrrolidines, in general, is a significant area of research in organic chemistry. Pyrrolidines are heterocyclic compounds that are found as a core structural motif in various natural products and pharmaceuticals. The presence of the phenylsulfonyl group at the 3-position and the possibility for further substitutions at the 2 and 5 positions likely influence the chemical properties and potential biological activity of these molecules. Therefore, developing efficient and versatile synthetic routes, such as the 5-endo-trig cyclization described in the research, is crucial for exploring the potential applications of these compounds in drug discovery and materials science. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。